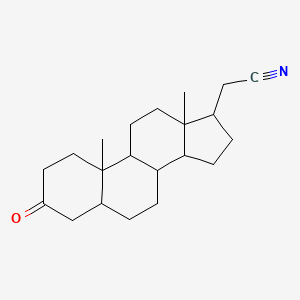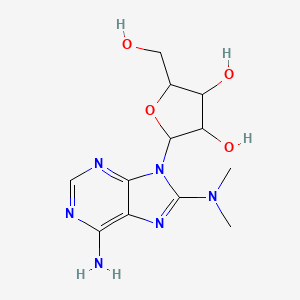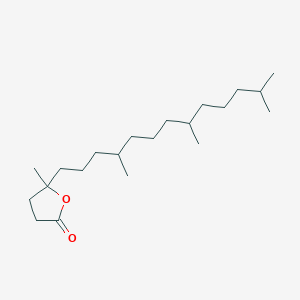
4,8,12,16-Tetramethylheptadecan-4-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,16-Tetramethylheptadecan-4-olide is a chemical compound with the molecular formula C₂₁H₄₀O₂ and a molecular weight of 324.5411 g/mol . It is also known by other names such as 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one . This compound is a type of diterpenoid, specifically a phytane derivative
Preparation Methods
The preparation of 4,8,12,16-Tetramethylheptadecan-4-olide can be achieved through various synthetic routes. One method involves the ultrasonic-assisted extraction process, followed by fractionation, isolation, and purification . This process typically includes manual agitation and the use of solvents at specific temperatures and durations to optimize yield. For instance, optimal conditions for high yield were obtained at 45°C after 35 minutes with a solvent ratio of 50:50 mL, resulting in an 83.01% yield .
Chemical Reactions Analysis
4,8,12,16-Tetramethylheptadecan-4-olide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,8,12,16-Tetramethylheptadecan-4-olide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,8,12,16-Tetramethylheptadecan-4-olide involves its interaction with specific molecular targets and pathways. As a diterpenoid, it may interact with cellular receptors and enzymes, modulating various biological processes. For instance, its anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparison with Similar Compounds
4,8,12,16-Tetramethylheptadecan-4-olide can be compared with other similar compounds, such as:
Squalene: A triterpenoid with similar structural features but different biological activities.
Phytoene: Another diterpenoid with distinct applications in the cosmetic and pharmaceutical industries.
Lupeol: A pentacyclic triterpenoid known for its anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure and the resulting biological activities, which differentiate it from other similar compounds.
Properties
CAS No. |
96168-15-9 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one |
InChI |
InChI=1S/C21H40O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-15-21(5)16-14-20(22)23-21/h17-19H,6-16H2,1-5H3 |
InChI Key |
LGWNRNDWDZHUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


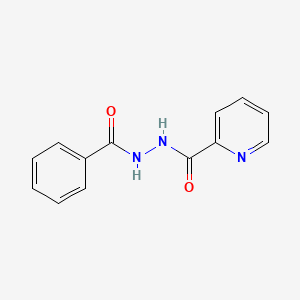
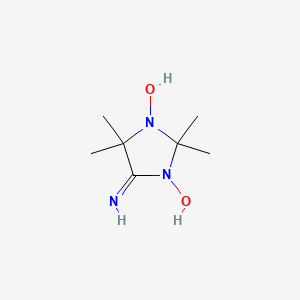
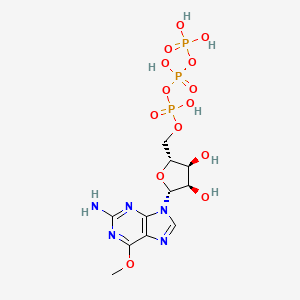
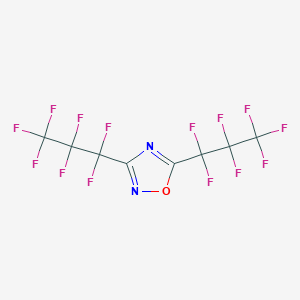
![N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide](/img/structure/B14160202.png)
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
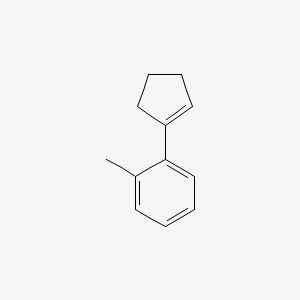
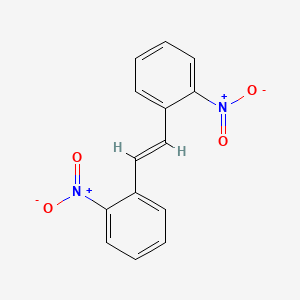
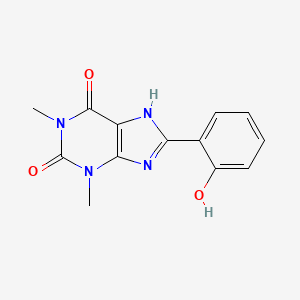
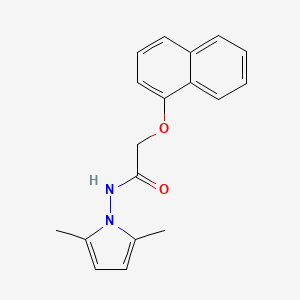
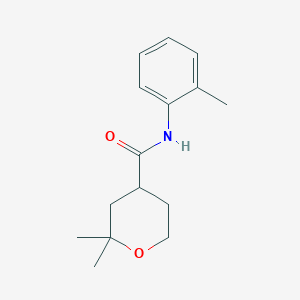
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
